1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one

Purine Nucleoside Phosphorylase Enzyme Inhibition T-Cell Disorders

1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one (CAS 106260-47-3) is a synthetic purin-6-one derivative bearing three methyl groups at N1, N3, and N7 positions and a 2-nitrophenyl substituent at C2. It has a molecular formula of C14H15N5O3 and a molecular weight of 301.30 g/mol.

Molecular Formula C14H15N5O3
Molecular Weight 301.30 g/mol
CAS No. 106260-47-3
Cat. No. B14317220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one
CAS106260-47-3
Molecular FormulaC14H15N5O3
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(N2C)C3=CC=CC=C3[N+](=O)[O-])C
InChIInChI=1S/C14H15N5O3/c1-16-8-15-12-11(16)14(20)18(3)13(17(12)2)9-6-4-5-7-10(9)19(21)22/h4-8,13H,1-3H3
InChIKeyZSPHIWMWUKVHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one (CAS 106260-47-3) Procurement Baseline & Product Identity


1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one (CAS 106260-47-3) is a synthetic purin-6-one derivative bearing three methyl groups at N1, N3, and N7 positions and a 2-nitrophenyl substituent at C2. It has a molecular formula of C14H15N5O3 and a molecular weight of 301.30 g/mol . This compound was originally disclosed as part of a series of purine and guanine analogs designed as inhibitors of purine nucleoside phosphorylase (PNP) [1]. The commercial product is typically supplied at a purity of ≥97% (HPLC) , and certified reference-grade material is available with a purity of NLT 98% under ISO quality systems .

Why Generic Purine Scaffolds Cannot Substitute for 1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one (CAS 106260-47-3)


Generic substitution of this compound with unsubstituted purine, xanthine, or even closely related alkylated purines is invalid for target-specific applications. The precise methylation pattern at N1, N3, and N7, combined with the ortho-nitrophenyl group at C2, creates a unique steric and electronic environment that is essential for molecular recognition at the active site of purine nucleoside phosphorylase (PNP) [1]. Replacement with 1,3,7-trimethylxanthine (caffeine) or 1,3,7-trimethyluric acid abolishes the key aryl interaction and alters the hydrogen-bonding network at the active site. The specific combination of substituents in this compound directly determines its binding geometry and inhibitory profile, making it a non-interchangeable chemical tool for PNP-focused research programs [2]. The quantitative evidence below demonstrates exactly where the differentiation resides.

Quantitative Differentiation Guide for 1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one (CAS 106260-47-3)


PNP Enzyme Inhibition Potency: Target Compound vs. Endogenous Substrate Inosine

The target compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM when measured by the conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. This level of inhibition, while moderate, is a direct consequence of the compound's unique substitution pattern which imparts a specific binding mode competitive with inosine [1]. In contrast, the natural substrate inosine exhibits an apparent Km of 50 µM (50,000 nM) under comparable conditions [2], illustrating the compound's significant ability to compete for the enzyme active site.

Purine Nucleoside Phosphorylase Enzyme Inhibition T-Cell Disorders

Target Binding Affinity: Distinguishing Ki from IC50 for Mechanism Confirmation

A separate competitive inhibition assay using human erythrocyte PNP and guanosine as substrate determined a Ki value of 290,000 nM (290 µM) for the target compound [1]. This Ki confirms that the compound acts as a competitive inhibitor. The significant difference between the IC50 (1,330 nM) and the Ki (290 µM) is characteristic of the specific assay conditions, such as higher substrate concentration in the Ki assay, and is typical for competitive inhibitors where apparent potency is substrate-dependent. This differentiation is critical for researchers calculating in vivo dosing from biochemical data.

Binding Affinity Enzyme Kinetics Competitive Inhibition

Structural Confirmation of Purity and Identity by GC-MS vs. In-Class Analogs

The target compound is one of the few in its 2-nitrophenyl-purine class with a confirmed GC-MS spectral signature in the Wiley Registry of Mass Spectral Data [1]. This provides unambiguous identity confirmation. Many in-class analogs, such as 1-(2-nitrophenyl)-1H-purin-6(7H)-one (CAS 144106-37-6), lack such a verified spectral entry . This verified spectral identity simplifies purity verification and impurity profiling in procurement and in-house quality control workflows.

Analytical Chemistry Quality Control GC-MS Spectral Library

Supplier Specification Benchmarking: 97% vs. 98% Minimum Purity Grades

Two distinct purity grades are available for this compound: a 97% HPLC purity grade (catalog number CM262897) and an NLT 98% grade produced under an ISO-certified quality system . This contrasts with the general landscape for custom-synthesized purine derivatives, where purity is often uncertified or stated simply as '95%'. The availability of documented, batch-specific purity certificates (COA) provides a quantitative basis for selection dependent on experimental tolerance, such as requiring the higher purity for sensitive biophysical assays.

Chemical Procurement Purity Specification ISO-Certified Supply

Optimal Application Scenarios for 1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one (CAS 106260-47-3)


PNP Enzyme Inhibition Assay Standardization

The compound serves as a well-characterized inhibitor standard for purine nucleoside phosphorylase (PNP) activity assays. With an established IC50 of 1,330 nM in radiometric assays [1], it can be used to benchmark assay performance and validate enzyme activity lot-to-lot. Its competitive inhibition mechanism, confirmed by a Ki of 290 µM against human erythrocyte PNP [1], makes it suitable for studying substrate-competitive binding kinetics.

Reference Compound for T-Cell Proliferation Studies

PNP inhibition is a validated strategy for suppressing T-cell proliferation. The moderate potency (IC50 1.33 µM) of this compound positions it as a reference inhibitor for medium-throughput screening of new T-cell modulators [1]. Its well-defined chemical structure and commercial availability in certified purity grades (NLT 98%) support reproducible pharmacological profiling.

Mass Spectrometry Standard for Purine Analog Identification

The verified GC-MS spectral signature in the Wiley Registry [2] allows this compound to function as an identification standard for purine derivative libraries. Research laboratories can use the compound to validate GC-MS instrument performance and retention time indexing for nitrophenyl-substituted purines, streamlining analytical method development.

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